molecular formula C12H18ClNO B15342808 (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride CAS No. 174213-53-7

(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride

Cat. No.: B15342808
CAS No.: 174213-53-7
M. Wt: 227.73 g/mol
InChI Key: AYCZCBBRJZHXMW-MERQFXBCSA-N
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Description

(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a phenoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride typically involves the reaction of (S)-1-Methyl-2-pyrrolidinone with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine: The non-hydrochloride form of the compound.

    ®-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride: The enantiomer of the compound.

    Phenoxymethylpenicillin: A structurally related compound with antibiotic properties.

Uniqueness

(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a phenoxymethyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

174213-53-7

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(2S)-1-methyl-2-(phenoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H/t11-;/m0./s1

InChI Key

AYCZCBBRJZHXMW-MERQFXBCSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=CC=CC=C2.Cl

Canonical SMILES

CN1CCCC1COC2=CC=CC=C2.Cl

Origin of Product

United States

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